![molecular formula C10H9N3O4S B14010239 N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 92057-24-4](/img/structure/B14010239.png)
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide is a compound belonging to the class of nitrofurans Nitrofurans are compounds containing a furan ring which bears a nitro group
Métodos De Preparación
The synthesis of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 5-nitro-2-furaldehyde with thiosemicarbazide to form 5-nitro-2-furylthiazole. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Análisis De Reacciones Químicas
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Biology: The compound has been investigated for its antimicrobial properties, particularly against bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide can be compared with other nitrofuran compounds, such as:
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide: This compound has similar structural features but differs in its functional group, leading to different biological activities.
{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid: Another nitrofuran derivative with distinct chemical properties and applications.
The uniqueness of N-[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]propanamide lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92057-24-4 |
|---|---|
Fórmula molecular |
C10H9N3O4S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C10H9N3O4S/c1-2-8(14)12-10-11-6(5-18-10)7-3-4-9(17-7)13(15)16/h3-5H,2H2,1H3,(H,11,12,14) |
Clave InChI |
CSCRHSDPXRZJFY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=NC(=CS1)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


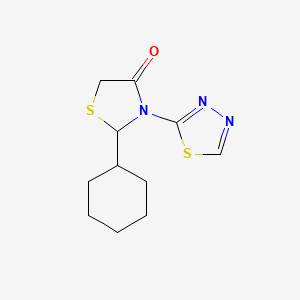

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
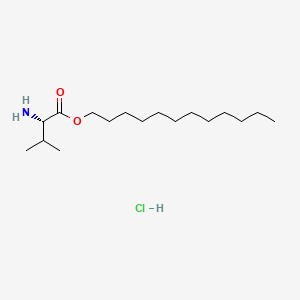
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
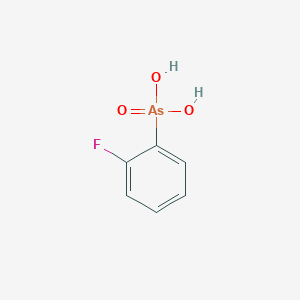
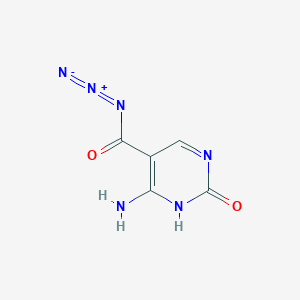

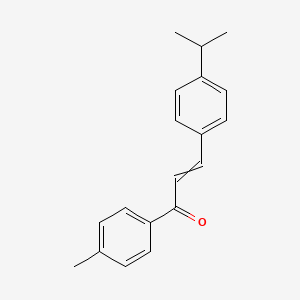
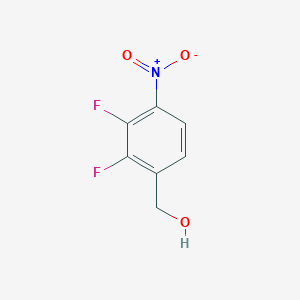
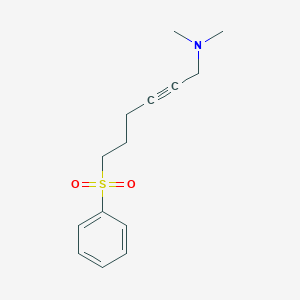
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
